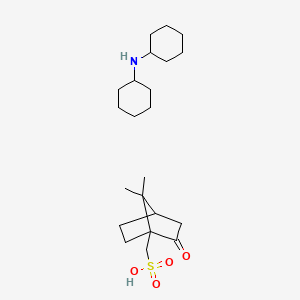
N-cyclohexylcyclohexanamine; (7,7-dimethyl-2-oxo-norbornan-1-yl)methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexylcyclohexanamine; (7,7-dimethyl-2-oxo-norbornan-1-yl)methanesulfonic acid: is a compound that combines two distinct chemical entities: N-cyclohexylcyclohexanamine and (7,7-dimethyl-2-oxo-norbornan-1-yl)methanesulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine typically involves the reaction of cyclohexylamine with cyclohexanone under acidic or basic conditions to form the desired amine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization .
For (7,7-dimethyl-2-oxo-norbornan-1-yl)methanesulfonic acid, the synthesis involves the reaction of 7,7-dimethyl-2-oxonorbornane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane, and the product is isolated through filtration and purification .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-cyclohexylcyclohexanamine can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Both components of the compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The structural features of the compound make it a valuable tool for probing biological systems[4][4].
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties. They are explored as candidates for drug development, particularly in the areas of anti-inflammatory and anticancer research .
Industry
In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of N-cyclohexylcyclohexanamine; (7,7-dimethyl-2-oxo-norbornan-1-yl)methanesulfonic acid involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, modulating their activity. The sulfonic acid group can participate in ionic interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexylamine: Similar in structure but lacks the sulfonic acid group.
Cyclohexylamine: A simpler amine without the cyclohexyl substitution.
Methanesulfonic acid: Contains the sulfonic acid group but lacks the complex bicyclic structure.
Uniqueness
The uniqueness of N-cyclohexylcyclohexanamine; (7,7-dimethyl-2-oxo-norbornan-1-yl)methanesulfonic acid lies in its combination of structural features.
Propiedades
Número CAS |
6948-39-6 |
|---|---|
Fórmula molecular |
C22H39NO4S |
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid |
InChI |
InChI=1S/C12H23N.C10H16O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h11-13H,1-10H2;7H,3-6H2,1-2H3,(H,12,13,14) |
Clave InChI |
AVXJIEYQJHLAGP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


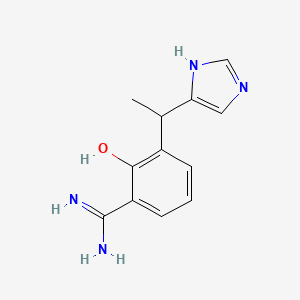
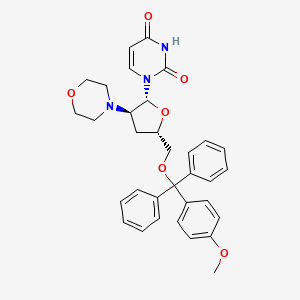
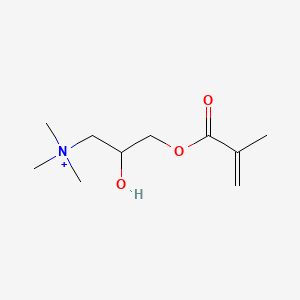

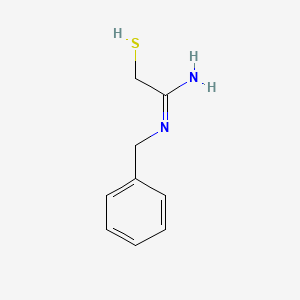

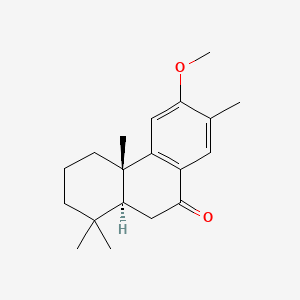

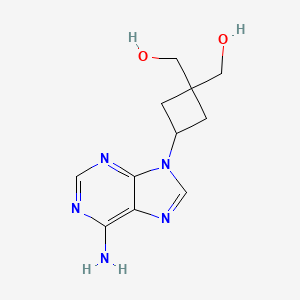
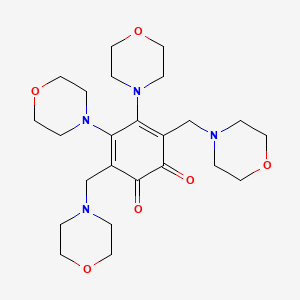
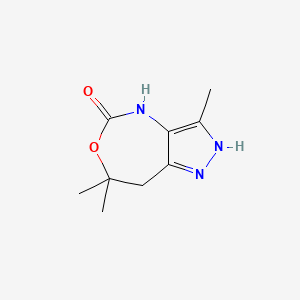
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)

